Mannono-delta-lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

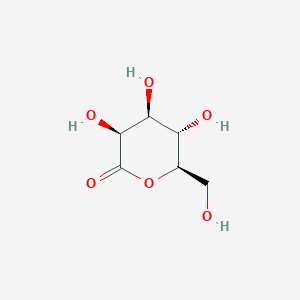

Mannono-delta-lactone, also known as D-mannono-1,4-lactone, is a carbohydrate-based lactone. It is a cyclic ester derived from D-mannonic acid. This compound is part of a broader class of aldonolactones, which are known for their significant roles in various biochemical processes and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mannono-delta-lactone is typically synthesized through the selective oxidation of D-mannose. The oxidation process can be carried out using bromine water, which converts D-mannose into D-mannonic acid. The subsequent intramolecular esterification of D-mannonic acid leads to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microbial fermentation processes. Specific strains of bacteria or fungi are employed to oxidize D-mannose into D-mannonic acid, which then cyclizes to form the lactone. This method is preferred due to its efficiency and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions: Mannono-delta-lactone undergoes several types of chemical reactions, including:

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form D-mannonic acid.

Oxidation: It can be further oxidized to produce D-mannonic acid derivatives.

Reduction: Reduction reactions can convert it back to D-mannose.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of water, with the rate of hydrolysis being influenced by pH and temperature.

Oxidation: Common oxidizing agents include bromine water and other halogen-based oxidizers.

Reduction: Reducing agents such as sodium borohydride can be used to revert this compound to D-mannose.

Major Products Formed:

Hydrolysis: D-mannonic acid.

Oxidation: Various D-mannonic acid derivatives.

Reduction: D-mannose.

Aplicaciones Científicas De Investigación

Chemistry

Mannono-delta-lactone serves as a versatile building block for the synthesis of various bioactive compounds. Its structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis.

Biology

In biological contexts, this compound acts as an inhibitor of the enzyme β-galactosidase found in Escherichia coli. This inhibition provides insights into enzyme mechanisms and potential pathways for therapeutic interventions.

Case Study: Inhibition Mechanism

- Objective : To understand the inhibition of β-galactosidase by this compound.

- Findings : The compound effectively inhibits enzyme activity, impacting the breakdown of β-galactosides, which could be leveraged in designing antibacterial strategies.

Medicine

This compound is utilized as a pharmaceutical intermediate in drug synthesis, particularly for targeting bacterial infections. Its ability to modulate enzyme activity makes it a candidate for developing new antimicrobial agents.

Case Study: Pharmaceutical Development

- Objective : To explore the use of this compound in drug formulation.

- Findings : The compound was integrated into formulations that showed enhanced efficacy against resistant bacterial strains.

Industry

In industrial applications, this compound is employed in producing biodegradable polymers and eco-friendly materials. Its chemical properties facilitate the development of sustainable products that align with environmental goals.

Data Table: Applications Overview

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Building block for bioactive compounds | Versatile reactions in organic synthesis |

| Biology | Enzyme inhibition (β-galactosidase) | Insights into mechanisms; potential therapeutic uses |

| Medicine | Pharmaceutical intermediate | Enhanced efficacy against bacterial infections |

| Industry | Biodegradable polymers | Sustainable production methods |

Biochemical Properties

This compound exhibits significant biochemical interactions:

Mecanismo De Acción

The mechanism of action of Mannono-delta-lactone primarily involves its role as an intermediate in carbohydrate metabolism. It is metabolized by specific enzymes, such as lactonases, which hydrolyze the lactone ring to produce D-mannonic acid. This compound can then enter various metabolic pathways, contributing to energy production and biosynthesis of other essential molecules .

Comparación Con Compuestos Similares

Glucono-delta-lactone: Another aldonolactone derived from D-gluconic acid, commonly used as a food additive and in biochemical research.

Gulono-delta-lactone: Derived from D-gulonic acid, it plays a role in the biosynthesis of ascorbic acid (vitamin C).

Uniqueness: Mannono-delta-lactone is unique due to its specific origin from D-mannose and its distinct metabolic pathways. Unlike glucono-delta-lactone, which is widely used in the food industry, this compound’s applications are more focused on biochemical research and industrial processes .

Actividad Biológica

Mannono-delta-lactone (C6H10O6) is a cyclic ester derived from D-mannonic acid and is part of the family of lactones known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its enzymatic interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its six-membered lactone ring, which can undergo hydrolysis to yield D-mannose. The compound's structure allows it to participate in various biochemical processes, including enzyme-catalyzed reactions that facilitate its conversion to biologically active sugars.

Enzymatic Activity

Research has shown that this compound can be hydrolyzed by specific enzymes, such as lactonohydrolases. These enzymes catalyze the reversible hydrolysis of lactones into their corresponding acids and alcohols. For instance, studies indicate that lactonohydrolase from Fusarium oxysporum can effectively hydrolyze D-mannono-delta-lactone, producing D-mannose with high efficiency .

Table 1: Enzymatic Hydrolysis of this compound

| Enzyme | Source | Reaction Type | Product | Yield (%) |

|---|---|---|---|---|

| Lactonohydrolase | Fusarium oxysporum | Hydrolysis | D-mannose | 75 |

| Gluconolactonase | Rat liver | Hydrolysis | D-mannose | 85 |

Biological Activities

This compound exhibits several notable biological activities, primarily through its metabolic derivatives. These activities include:

- Antioxidant Properties : this compound and its derivatives have been shown to reduce oxidative stress markers in various cellular models, potentially offering protective effects against oxidative damage.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the expression of pro-inflammatory cytokines in immune cells .

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

Case Studies and Research Findings

- Antioxidative Effects : A study demonstrated that treatment with this compound reduced lipid peroxidation levels in MCF-7 breast cancer cells, indicating its potential as an antioxidant agent .

- Anti-inflammatory Mechanisms : In a model of intestinal inflammation, this compound administration led to decreased levels of inflammatory mediators such as TNF-α and IL-6, highlighting its role in modulating immune responses .

- Enzymatic Conversion Efficiency : Research on the hydrolysis of this compound indicated that under optimal conditions, lactonohydrolases could convert up to 75% of the lactone into D-mannose, showcasing its potential for biotechnological applications in sugar production .

Propiedades

IUPAC Name |

(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOQVHQSTUBQQK-MBMOQRBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10366-75-3 |

Source

|

| Record name | Mannono-1,5-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.